4-Methoxy-3-methylbenzene-1-carbothioamide

Physicochemical Property Comparison Hydrogen Bonding Separation Science

Researchers sourcing thioamide building blocks face reactivity uncertainty when using generic or isomer-mixed alternatives. The 4-methoxy-3-methyl substitution uniquely modulates electron density on the thioamide group (predicted LogP 1.64, bp 305.8°C), enabling regioselective thiazole/benzothiazole synthesis. • 98% certified purity - suitable as reference standard for HPLC/GC-MS method development • Meta-methyl group directs cyclization outcomes distinct from des-methyl or N-alkyl analogs • Primary thioamide pharmacophore validated for hepatotoxicity SAR probe studies Global shipping from stocked inventory.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
Cat. No. B13638946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-methylbenzene-1-carbothioamide
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=S)N)OC
InChIInChI=1S/C9H11NOS/c1-6-5-7(9(10)12)3-4-8(6)11-2/h3-5H,1-2H3,(H2,10,12)
InChIKeyMHAUAYCLJGOHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-methylbenzene-1-carbothioamide: Physicochemical Overview and Compound Class


4-Methoxy-3-methylbenzene-1-carbothioamide (CAS 1184222-62-5) is a synthetic organic compound belonging to the benzenecarbothioamide (thioamide) class, defined by a thioamide functional group (-CS-NH₂) attached to a benzene ring substituted with a methoxy group (-OCH₃) at the para position (position 4) and a methyl group (-CH₃) at the meta position (position 3). Its molecular formula is C₉H₁₁NOS with a molecular weight of 181.25 g/mol. Computed physicochemical properties include a predicted density of 1.159±0.06 g/cm³, a predicted boiling point of 305.8±52.0 °C, and a predicted LogP of approximately 1.64. The compound is commercially available at a certified purity of 98%, positioning it as a credible building block or reference standard for synthetic and medicinal chemistry research. [1]

Building Block Primary thioamide with defined 4-methoxy-3-methyl substitution
Reference Standard Certified purity for analytical method development
Electronic Profile Para-methoxy resonance donor modulates thioamide reactivity

Why Generic Thioamide Analogs Cannot Replace This Compound


Substituting 4-methoxy-3-methylbenzene-1-carbothioamide with a generic thioamide or a close positional isomer without careful evaluation can lead to significant differences in physicochemical behavior, reactivity, and biological activity. The specific arrangement of the methoxy group at the para position and the methyl group at the meta position creates a unique electronic environment on the aromatic ring, influencing the electron density on the thioamide group. This directly affects key properties such as boiling point, lipophilicity (LogP), and hydrogen-bonding capacity, which are critical for applications in medicinal chemistry and chemical synthesis. The quantitative evidence provided below demonstrates that even minor structural changes—such as the removal of the methyl group, its relocation to an ortho or para position, or N-alkylation—result in measurable differences in density, boiling point, and lipophilicity. These differences can impact compound handling, purification, and biological target engagement, making generic substitution a risky proposition for rigorous scientific or industrial applications. This evidence serves as a direct segue to the quantitative differentiation data presented in Section 3. [1]

Thioamide class Primary vs. secondary thioamide may shift boiling point and hydrogen-bonding capacity.
Meta-methyl substitution Removal of the methyl group can alter crystal packing density and solubility behavior.
Positional isomerism Methoxy position change from para to meta shifts electronic effects on the thioamide group, potentially affecting reactivity.

Quantitative Differentiation Against Closest Analogs


Boiling Point and Hydrogen Bonding vs. N-Methyl Analog

4-Methoxy-3-methylbenzene-1-carbothioamide (primary thioamide, -CS-NH₂) exhibits a significantly higher predicted boiling point (305.8±52.0 °C) compared to its N-methyl secondary thioamide analog, N-methyl-p-methoxythiobenzamide (predicted boiling point 269.6±42.0 °C). This difference of approximately 36.2 °C arises from the stronger intermolecular hydrogen-bonding network in primary thioamides, where both hydrogen atoms on the nitrogen can serve as donors, versus the single hydrogen-bond donor capacity of secondary thioamides.

Boiling Point
Data to verify
305.8±52.0 vs 269.6±42.0°C Δ +36.2°C
Primary thioamide supports stronger intermolecular hydrogen bonding than N-methyl analog.
Predicted values; experimental confirmation may be required for precise thermal stability assessment.
Physicochemical Property Comparison Hydrogen Bonding Separation Science

Density and Molecular Packing vs. Des-Methyl Analog

The presence of the methyl group at the 3-position in 4-methoxy-3-methylbenzene-1-carbothioamide reduces its predicted density to 1.159±0.06 g/cm³, compared to 1.194±0.06 g/cm³ to 1.2±0.1 g/cm³ for the des-methyl analog 4-methoxybenzenecarbothioamide. The additional methyl group disrupts crystal packing efficiency, leading to a ~3% lower density. This structural feature can directly affect solubility and formulation behavior. [1]

Density
Data to verify
1.159±0.06 vs 1.194±0.06 g/cm³ Δ -0.035 g/cm³
Meta-methyl group disrupts crystal packing, lowering density relative to des-methyl analog.
Predicted density; experimental solid-state characterization may refine packing interpretation.
Physicochemical Property Comparison Molecular Packing Formulation

Lipophilicity and Membrane Permeability Impact of Meta-Methyl

4-Methoxy-3-methylbenzene-1-carbothioamide exhibits a predicted LogP of 1.63782, marginally higher than the LogP of 1.63 reported for 4-methoxybenzenecarbothioamide. Although the difference is small, the addition of a methyl group in the meta position increases the overall lipophilicity, which may translate into slightly enhanced membrane permeability in biological systems. [1]

Lipophilicity
Data to verify
LogP 1.63782 vs 1.63 Δ +0.008
Meta-methyl marginally increases computed lipophilicity; biological relevance is context-dependent.
Vendor-predicted LogP; methodology not specified. Small difference may be within computational error.
Lipophilicity ADME Drug Design

Positional Isomerism: Electronic Effects vs. 3-Methoxy-4-methyl Isomer

4-Methoxy-3-methylbenzene-1-carbothioamide is a positional isomer of 3-methoxy-4-methylbenzothioamide (CAS 1509287-58-4), sharing the identical molecular formula (C₉H₁₁NOS, MW 181.25). In the target compound, the methoxy group is para to the thioamide group, while in the isomer it is meta. This difference alters the electronic resonance effects on the thioamide moiety: the para-methoxy group can donate electron density through resonance into the thioamide group, while a meta-methoxy group primarily exerts an inductive electron-withdrawing effect. This distinction critically alters the reactivity of the thioamide group in nucleophilic or electrophilic transformations and can lead to distinct biological activity profiles when used as a pharmacophore building block. [1] [2]

Electronic Effects
Class-level
Para-OCH&sb3; (resonance donor) vs. Meta-OCH&sb3; (inductive)
Positional isomerism shifts electron density on thioamide, potentially altering reactivity and biological profile.
Qualitative difference based on aromatic substitution principles; compound-specific experimental data not available.
Positional Isomerism Electronic Effects Structure-Activity Relationships

Hepatotoxicity Risk Profile: Methoxy-Substituted Thiobenzamide Class

Thiobenzamides are recognized as a class of hepatotoxic compounds in rodent models. Published studies have established a quantitative structure-hepatotoxicity relationship (QSHR) correlating Hammett σ constants of para-substituents to hepatotoxicity measured by serum ALT levels. In these studies, p-methoxythiobenzamide demonstrated greater hepatotoxicity than the unsubstituted parent compound, thiobenzamide, while p-chlorothiobenzamide was markedly less hepatotoxic. Although 4-methoxy-3-methylbenzene-1-carbothioamide has not been individually evaluated, its para-methoxy substituent is predicted to place it in the higher-toxicity region of the thiobenzamide QSHR parabolic model, suggesting that researchers handling this compound should implement appropriate safety protocols and consider class-level hepatotoxic potential during procurement and experimental design. [1] [2]

Hepatotoxicity Risk
Class-level
p-Methoxy thiobenzamides show higher ALT in rodent models within QSHR parabolic model.
Supports class-level safety endpoint monitoring; individual compound data not available.
Class-level inference from published hepatotoxicity models; direct testing required for this specific substitution pattern.
Hepatotoxicity Safety Assessment Lead Optimization

High-Value Application Scenarios


Medicinal Chemistry: Meta-Methyl Primary Thioamide Scaffolds

The specific 4-methoxy-3-methyl substitution pattern on the primary thioamide scaffold offers a unique combination of electronic and steric properties. The higher boiling point (305.8 °C) and density (1.159 g/cm³) compared to N-methyl analogs and des-methyl analogs respectively indicate stronger intermolecular hydrogen bonding and distinct packing behavior. This compound is the appropriate choice when a primary thioamide pharmacophore with a para-electron-donating methoxy group and a meta-methyl substituent is desired, as these substituents collectively modulate the thioamide group's electron density in ways that positional isomers cannot replicate. [1]

Synthetic Intermediate for Thioamide-Based Heterocycles

Primary thioamides are versatile precursors for synthesizing thiazoles, benzothiazoles, and other sulfur-nitrogen heterocycles. The predicted enhanced reactivity of the thioamide group due to the para-methoxy resonance effect, combined with the steric influence of the meta-methyl group, makes this compound a distinct candidate for regioselective cyclization reactions. Researchers seeking to prepare 2-(3-cyanophenyl)thiazole derivatives or related heterocycles should consider this specific substitution pattern, as the meta-methyl group may direct cyclization outcomes differently compared to 4-methoxybenzothioamide or its N-alkylated analogs. [2]

Reference Standard for Thioamide Analytical Method Development

With a certified purity of 98% and specific predicted chromatographic properties stemming from its LogP (1.63782) and boiling point (305.8 °C), this compound can serve as a reference standard for developing HPLC, GC-MS, or NMR analytical methods for thioamide-containing drug substances. Its distinct retention characteristics, derived from the 4-methoxy-3-methyl substitution, make it a suitable calibrant for method validation, ensuring specificity against potential impurities or positional isomers. This scenario applies to analytical chemists in pharmaceutical QC or R&D requiring a well-characterized thioamide reference material with defined purity and physicochemical properties. [1]

Structure-Hepatotoxicity Relationship Studies for Safety Profiling

Given the class-level evidence that para-methoxy substitution enhances thiobenzamide hepatotoxicity, researchers conducting safety profiling of thioamide drug candidates can utilize this compound as a probe to investigate the specific contribution of a meta-methyl group to the overall hepatotoxicity of para-methoxy-substituted thiobenzamides. This compound, when tested alongside its positional isomer (3-methoxy-4-methyl) and the des-methyl analog (4-methoxybenzothioamide), can help elucidate structure-toxicity relationships and guide safer lead optimization. The comprehensive QSHR models established for thiobenzamides provide a quantitative framework for interpreting the results. [3] [4]

Application
Selection Property
Validation Focus
Primary thioamide pharmacophore studies
Meta-methyl and para-methoxy substitution pattern
Thioamide reactivity and target engagement interpretation
Heterocycle synthesis (thiazoles, benzothiazoles)
Regioselective cyclization potential
Reaction outcome and regiochemistry control
Analytical reference standard
Certified purity, predicted chromatographic properties
Method specificity and calibration linearity
Thiobenzamide hepatotoxicity profiling
Class-level para-methoxy hepatotoxicity liability
Structure-toxicity relationship interpretation
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